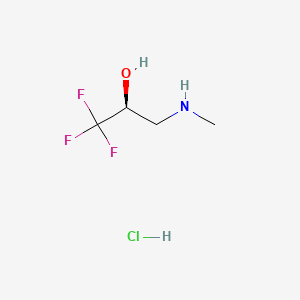
2,6-Dichloro-4-cyclopropylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-cyclopropylnicotinonitrile is an organic compound with the molecular formula C9H6Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at positions 2 and 6, and a cyclopropyl group at position 4 on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-cyclopropylnicotinonitrile typically involves the chlorination of 4-cyclopropylnicotinonitrile. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-cyclopropylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-cyclopropylnicotinonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-nitroaniline: Another dichlorinated derivative with a nitro group instead of a cyclopropyl group.
2,6-Dichloro-4-methylnicotinonitrile: Similar structure with a methyl group at position 4.
2,6-Dichloroaniline: A simpler compound with only chlorine substituents on the aniline ring.
Uniqueness
2,6-Dichloro-4-cyclopropylnicotinonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.
Propiedades
Fórmula molecular |
C9H6Cl2N2 |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
2,6-dichloro-4-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-3-6(5-1-2-5)7(4-12)9(11)13-8/h3,5H,1-2H2 |
Clave InChI |
SGAJJWZZVYBYMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NC(=C2C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)

![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)





amine hydrochloride](/img/structure/B13464628.png)

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
